REACTION_CXSMILES
|
[Si](O[C@H](CO[Si](C(C)(C)C)(C)C)C[N:11]1[C:19]2[C:14](=[CH:15][C:16]([CH2:20]Br)=[CH:17][CH:18]=2)[CH:13]=[C:12]1[C:22]#[N:23])(C(C)(C)C)(C)C.[NH:33]1[CH2:38][CH2:37][CH:36]([NH:39][C:40]2[C:41]3[CH:48]=[C:47]([CH2:49][C:50]([F:53])([F:52])[F:51])[S:46][C:42]=3[N:43]=[CH:44][N:45]=2)[CH2:35][CH2:34]1.CCN(C(C)C)C(C)C>C(Cl)Cl>[F:52][C:50]([F:51])([F:53])[CH2:49][C:47]1[S:46][C:42]2[N:43]=[CH:44][N:45]=[C:40]([NH:39][CH:36]3[CH2:35][CH2:34][N:33]([CH2:20][C:16]4[CH:15]=[C:14]5[C:19](=[CH:18][CH:17]=4)[NH:11][C:12]([C:22]#[N:23])=[CH:13]5)[CH2:38][CH2:37]3)[C:41]=2[CH:48]=1
|
Name
|
(S)-1-(2,3-bis((tert-butyldimethylsilyl)oxy)propyl)-5-(bromomethyl)-1H-indole-2-carbonitrile
|
Quantity
|
58 mg
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)O[C@@H](CN1C(=CC2=CC(=CC=C12)CBr)C#N)CO[Si](C)(C)C(C)(C)C
|
Name
|
|
Quantity
|
31 mg
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)NC=1C2=C(N=CN1)SC(=C2)CC(F)(F)F
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
26 mg
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Type
|
CUSTOM
|
Details
|
was stirred for 18 hs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then reaction mixture
|
Type
|
WASH
|
Details
|
the product was eluted with DCM-MeOH 30:1
|
Type
|
CUSTOM
|
Details
|
After evaporation of solvent TBDMS-
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 0.2 mL of MeOH
|
Type
|
ADDITION
|
Details
|
0.02 mL of 12M HCl was added
|
Type
|
STIRRING
|
Details
|
The homogenous reaction mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
all volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was quenched ammonia
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organic fractions were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CC1=CC2=C(N=CN=C2NC2CCN(CC2)CC=2C=C3C=C(NC3=CC2)C#N)S1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.9 mg | |
YIELD: CALCULATEDPERCENTYIELD | 33.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |